molecular formula C9H11NO2 B1296852 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine CAS No. 6324-89-6

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine

Cat. No. B1296852
CAS RN: 6324-89-6
M. Wt: 165.19 g/mol
InChI Key: IFQXAAQXRCQINZ-UHFFFAOYSA-N
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Description

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine is a useful research chemical . It is a heterocyclic compound with a unique chemical structure. It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol .


Molecular Structure Analysis

The InChI code for 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine is 1S/C9H11NO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3 . This indicates the presence of two methyl groups attached to a benzodioxol ring, with an amine group attached to the 5-position of the ring .


Physical And Chemical Properties Analysis

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine has a boiling point of 269.3 °C . It is a viscous liquid to solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Chemical Shifts in Stereochemistry Determination

The cyclic ketals of tartaric acid, synthesized from dimethyl tartrate, such as DPD and DND, utilize amides of alpha-chiral primary amines, showing significant chemical shift differences based on stereochemistry. This method allows for the assignment of the absolute configuration of amine substrates, with DND amides showing larger shift differences than DPD amides, facilitating more accurate stereochemical assignments (You-Jin Shim & Kihang Choi, 2010).

Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through a condensation reaction with various amines, resulting in amine-treated polymers with enhanced thermal stability and promising antibacterial and antifungal activities. This modification has implications for medical applications, showing the versatility of amine compounds in polymer science (H. M. Aly & H. L. A. El-Mohdy, 2015).

Synthesis of Dibenzo[b,j][1,10]Phenanthroline and Its Ru Complex

The synthesis of 5,8-dimethyl-dibenzo[b,j][1,10]phenanthrolines through a two-step process, including a Buchwald-Hartwig amination, leads to the production of complexes potentially useful for dye-sensitized solar cells and other optoelectronic devices. This showcases the role of specific amine derivatives in the development of advanced materials (N. Johnson & H. Ji, 2019).

Fluorescent Probes for CO2 Detection

Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties were developed for the quantitative detection of low levels of CO2. One such probe, TPP-TDMAE, demonstrated selective, fast, and iterative responses to CO2, highlighting the role of amine derivatives in environmental monitoring applications (Huan Wang et al., 2015).

Oxidation Products of Antioxidants

Studies on the oxidation of antioxidants like DPPD, IPPD, SPPD, and 6PPD, which are crucial in the rubber industry, reveal how these compounds undergo reversible redox couples. The research provides insight into the chemical behavior of these amines under oxidative conditions, contributing to a better understanding of material degradation and stability (P. Rapta et al., 2009).

Synthesis of Isoindoloquinazolines

An efficient method for synthesizing substituted isoindoloquinazoline derivatives showcases the versatility of certain amine compounds in creating complex heterocyclic structures. This work highlights the potential of these compounds in synthesizing novel organic molecules for various applications, including pharmaceuticals (Muge Guleli et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQXAAQXRCQINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283476
Record name 2,2-dimethyl-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine

CAS RN

6324-89-6
Record name 6324-89-6
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Record name 2,2-dimethyl-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2H-1,3-benzodioxol-5-amine
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